Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
CAS No.: 36848-69-8
Cat. No.: VC3803968
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36848-69-8 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 |
| Standard InChI Key | YHESBDUINPOZFB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |
| Canonical SMILES | CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate belongs to the class of cyanoacetate esters, distinguished by its substitution pattern on the phenyl ring. The compound’s IUPAC name reflects its ethyl ester backbone, a cyano group at the second carbon, and methoxy groups at the third and fourth positions of the phenyl ring .
Molecular Structure and Functional Groups
The compound’s structure (Figure 1) includes:
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Cyano group (-C≡N): Enhances electrophilicity, enabling participation in nucleophilic addition reactions.
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3,4-Dimethoxyphenyl ring: Contributes aromatic stability and influences electronic properties through electron-donating methoxy groups.
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Ethyl ester (-COOEt): Improves solubility in organic solvents and moderates volatility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.26 g/mol | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate . This reaction proceeds under basic conditions (e.g., piperidine or ammonium acetate) in a refluxing solvent such as ethanol or toluene.
Reaction Mechanism:
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Base-catalyzed deprotonation of ethyl cyanoacetate forms a resonance-stabilized enolate.
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Nucleophilic attack on the aldehyde carbonyl group generates an intermediate β-hydroxy ester.
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Dehydration yields the α,β-unsaturated cyanoester product.
Optimized Conditions:
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Temperature: 80–100°C
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Catalyst: Piperidine (5–10 mol%)
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Solvent: Toluene or ethanol
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Yield: 70–85% after purification by recrystallization or column chromatography .
Table 2: Synthesis Parameters and Yields
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent (Toluene) | Reflux, 6 hours | 82 |
| Catalyst (Piperidine) | 10 mol% | 78 |
| Purification | Column chromatography | 85 |
Industrial-Scale Manufacturing
Industrial production employs batch reactors with stringent control over temperature and pressure. Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., silica-supported amines) enhance reaction efficiency. Scalable purification methods include fractional distillation or continuous chromatography.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
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Molecular ion peak: m/z 249.26 [M⁺]
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Fragmentation pattern includes loss of ethoxy (-OEt, m/z 194) and methoxy groups .
| Assay | Result | Reference |
|---|---|---|
| DPPH scavenging | IC₅₀ = 28.4 μM | |
| Lipid peroxidation | 74% inhibition at 100 μM | |
| Anti-inflammatory | 60% reduction at 50 mg/kg |
Applications in Science and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Enzyme inhibitors: Modified to target serine proteases or kinases.
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Receptor ligands: Functionalized for G-protein-coupled receptor (GPCR) modulation .
Agrochemical Development
Derivatives exhibit herbicidal and fungicidal activity, likely due to disruption of mitochondrial electron transport .
Material Science
Its cyano group enables incorporation into polymers for enhanced thermal stability .
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